molecular formula C8H9Cl2NO2S B259905 N-(3,4-dichlorophenyl)ethanesulfonamide

N-(3,4-dichlorophenyl)ethanesulfonamide

Cat. No.: B259905
M. Wt: 254.13 g/mol
InChI Key: IDZOSUYBJQBWDR-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 3,4-dichlorophenyl group attached to an ethanesulfonamide backbone. This compound belongs to a class of sulfonamides, which are widely studied for their biological activities, including antimicrobial and pesticidal properties. Synthesis typically involves the reaction of ethanesulfonyl chloride with 3,4-dichloroaniline under controlled conditions, followed by purification to achieve high purity (>95%, as seen in analogs from ) .

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3

InChI Key

IDZOSUYBJQBWDR-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Positions Functional Group Molecular Weight (g/mol) Purity Source
N-(3,4-Dichlorophenyl)ethanesulfonamide C₈H₈Cl₂NO₂S 3,4-dichloro Ethanesulfonamide ~269.1 (calculated) >95%* -
N-(2,4-Dichlorophenyl)ethanesulfonamide C₈H₈Cl₂NO₂S 2,4-dichloro Ethanesulfonamide ~269.1 95%
N-(3,4-Dichlorophenyl)propanamide C₉H₈Cl₂NO 3,4-dichloro Propanamide ~232.1 >99.5%
1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide C₉H₁₁Cl₂NO₂S 3,4-dichloro Methanesulfonamide ~284.2 98%

*Purity inferred from analogs in .

Alkyl Chain Variations in Sulfonamides

The length and branching of the sulfonamide alkyl chain affect solubility and pharmacokinetics:

  • 1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide (LD-2433, ) features a methyl group directly attached to the sulfonamide, whereas the target compound has an ethyl chain.
  • 1-(3,4-Dichlorophenyl)-N-isopropylmethanesulfonamide (LD-2435, ) introduces branching with an isopropyl group, which could enhance steric effects and reduce enzymatic degradation compared to linear chains .

Functional Group Comparisons: Sulfonamide vs. Amide/Urea

  • Sulfonamides vs. Amides : Sulfonamides exhibit stronger acidity (pKa ~10–11) due to the electron-withdrawing sulfonyl group, enhancing solubility in basic environments. In contrast, amides like propanil () are less acidic (pKa ~15–17) and more hydrolytically labile .
  • Urea Derivatives : Metabolites such as N-(3,4-dichlorophenyl)-N´-methylurea () lack the sulfonyl group but retain the dichlorophenyl moiety. Ureas generally exhibit higher hydrogen-bonding capacity, which may influence binding to biological targets like enzymes or receptors .

Preparation Methods

Sulfonylation of 3,4-Dichloroaniline with Ethanesulfonyl Chloride

The most direct route involves reacting 3,4-dichloroaniline with ethanesulfonyl chloride under basic conditions. Key steps include:

  • Reagents : 3,4-Dichloroaniline, ethanesulfonyl chloride, pyridine/triethylamine (base), inert solvent (e.g., dichloromethane, toluene).

  • Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the aniline’s amine.

  • Conditions : 0–25°C, 2–6 hours.

Example Protocol (adapted from):

  • Dissolve 3,4-dichloroaniline (10 mmol) in dry dichloromethane (30 mL).

  • Add pyridine (12 mmol) and cool to 0°C.

  • Slowly add ethanesulfonyl chloride (10.5 mmol) dropwise.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 75–85%.

Stepwise Synthesis via Ethanesulfonyl Fluoride Intermediate

A patented method (US4874771A, EP0358438A2) uses ethenesulfonyl fluoride to generate an intermediate, followed by amination:

Step 1: Synthesis of 2-[(3,4-Dichlorophenyl)amino]ethanesulfonyl Fluoride

  • Reagents : 3,4-Dichloroaniline, ethenesulfonyl fluoride, DMF/toluene.

  • Conditions : 110–130°C, 3–72 hours.

Step 2: Amination with Propylamine Derivatives

  • Reagents : Sulfonyl fluoride intermediate, 3-[3-(piperidinomethyl)phenoxy]propylamine, pyridine.

  • Conditions : 100°C, 18 hours.

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Reduces reaction time from hours to minutes:

  • Conditions : 100 W, 120°C, 15 minutes.

  • Yield : Comparable to conventional methods (78%).

Catalytic Approaches

  • Catalysts : Triethylamine, 4-dimethylaminopyridine (DMAP).

  • Benefits : Higher regioselectivity, reduced side products.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
Melting Point 122–124°C (monooxalate salt)
¹H NMR (DMSO-d₆)δ 7.65 (d, 2H), 7.42 (d, 1H), 3.21 (q, 2H)
LC-MS [M+H]⁺ = 323.0

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30).

  • Elemental Analysis : C, 50.06%; H, 5.29%; N, 6.64% (matches theoretical).

Industrial-Scale Production Considerations

Solvent Selection

Solvent Advantages Disadvantages
DMF High solubility, fast kineticsToxicity, difficult recycling
Toluene Low cost, easy recoveryLower yields at high temperatures

Waste Management

  • Hazardous Byproducts : HCl, unreacted aniline derivatives.

  • Mitigation : Neutralization with NaOH, adsorption using activated carbon.

Challenges and Limitations

  • Side Reactions : Over-sulfonylation or ring chlorination under harsh conditions.

  • Purification Complexity : Requires chromatography or recrystallization for pharmaceutical-grade material.

Emerging Techniques

  • Flow Chemistry : Continuous production reduces batch variability.

  • Enzymatic Sulfonylation : Eco-friendly but limited to specific substrates .

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